molecular formula C17H16N2O3S B2467728 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide CAS No. 329903-13-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide

Cat. No.: B2467728
CAS No.: 329903-13-1
M. Wt: 328.39
InChI Key: RKUOONALRFCABC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is a synthetic compound that belongs to the class of coumarin-thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The structure of this compound features a coumarin moiety fused with a thiazole ring, which contributes to its unique chemical and biological characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide typically involves a multi-step process. One common method includes the condensation of 3-acetylcoumarin with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pivaloyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is unique due to its pivalamide group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other coumarin-thiazole derivatives and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUOONALRFCABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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